molecular formula C14H10ClN B14899724 4-Chloro-2-methylbenzo[g]quinoline

4-Chloro-2-methylbenzo[g]quinoline

Cat. No.: B14899724
M. Wt: 227.69 g/mol
InChI Key: GKASXJNGYJWOFO-UHFFFAOYSA-N
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Description

4-Chloro-2-methylbenzo[g]quinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a fused benzene and pyridine ring system, with a chlorine atom at the 4th position and a methyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methylbenzo[g]quinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which is a condensation reaction between an aromatic amine and a carbonyl compound. For instance, the reaction of 2-aminobenzophenone with acetaldehyde in the presence of a catalyst such as sulfuric acid can yield the desired quinoline derivative .

Another method involves the cyclization of 2-chloroaniline with acetylacetone under acidic conditions. This reaction proceeds through the formation of an intermediate enamine, which then undergoes cyclization to form the quinoline ring system .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium or copper may be used to facilitate the reaction, and the process is often carried out under controlled temperature and pressure to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methylbenzo[g]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, palladium or copper catalysts.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-methylbenzo[g]quinoline has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-Chloroquinoline: Similar structure but lacks the methyl group at the 2nd position.

    2-Methylquinoline: Similar structure but lacks the chlorine atom at the 4th position.

    4-Chloro-2-methylquinoline: Similar structure but lacks the fused benzene ring.

Uniqueness

4-Chloro-2-methylbenzo[g]quinoline is unique due to the presence of both a chlorine atom and a methyl group, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C14H10ClN

Molecular Weight

227.69 g/mol

IUPAC Name

4-chloro-2-methylbenzo[g]quinoline

InChI

InChI=1S/C14H10ClN/c1-9-6-13(15)12-7-10-4-2-3-5-11(10)8-14(12)16-9/h2-8H,1H3

InChI Key

GKASXJNGYJWOFO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC3=CC=CC=C3C=C2C(=C1)Cl

solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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